2,3-Dimethyl-2'-pyrrolidinomethyl benzophenone
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Overview
Description
2,3-Dimethyl-2’-pyrrolidinomethyl benzophenone is a chemical compound with the molecular formula C20H23NO and a molecular weight of 293.4 g/mol . It is primarily used in research and development, particularly in the fields of pharmaceuticals and materials science . This compound is known for its unique structure, which includes a benzophenone core with a pyrrolidinomethyl group and two methyl groups attached to the benzene ring .
Preparation Methods
The synthesis of 2,3-Dimethyl-2’-pyrrolidinomethyl benzophenone involves several steps. One common synthetic route includes the reaction of 2,3-dimethylbenzoyl chloride with pyrrolidine in the presence of a base such as triethylamine . The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography .
This may include the use of automated reactors and continuous flow systems to increase efficiency and yield .
Chemical Reactions Analysis
2,3-Dimethyl-2’-pyrrolidinomethyl benzophenone undergoes various chemical reactions, including:
Common reagents and conditions for these reactions include organic solvents like dichloromethane or tetrahydrofuran, and temperatures ranging from -78°C to room temperature . Major products formed from these reactions include various substituted benzophenones, alcohols, and amines .
Scientific Research Applications
2,3-Dimethyl-2’-pyrrolidinomethyl benzophenone has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,3-Dimethyl-2’-pyrrolidinomethyl benzophenone is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The pyrrolidine group may interact with enzymes or receptors, altering their activity and leading to various biological effects . Further research is needed to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
2,3-Dimethyl-2’-pyrrolidinomethyl benzophenone can be compared with other similar compounds, such as:
2,4-Dimethyl-2’-pyrrolidinomethyl benzophenone: This compound has a similar structure but with the methyl groups in different positions, leading to different chemical and biological properties.
2,5-Dimethyl-2’-pyrrolidinomethyl benzophenone: Another structural isomer with distinct reactivity and applications.
4’-Fluoro-2-pyrrolidinomethyl benzophenone:
The uniqueness of 2,3-Dimethyl-2’-pyrrolidinomethyl benzophenone lies in its specific substitution pattern, which imparts unique chemical reactivity and biological activity .
Properties
IUPAC Name |
(2,3-dimethylphenyl)-[2-(pyrrolidin-1-ylmethyl)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO/c1-15-8-7-11-18(16(15)2)20(22)19-10-4-3-9-17(19)14-21-12-5-6-13-21/h3-4,7-11H,5-6,12-14H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPWSGUYZWCYVBC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)C2=CC=CC=C2CN3CCCC3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20643650 |
Source
|
Record name | (2,3-Dimethylphenyl){2-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20643650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898774-57-7 |
Source
|
Record name | Methanone, (2,3-dimethylphenyl)[2-(1-pyrrolidinylmethyl)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898774-57-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2,3-Dimethylphenyl){2-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20643650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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